molecular formula C21H26N2O5S B2567913 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide CAS No. 899976-08-0

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide

Cat. No.: B2567913
CAS No.: 899976-08-0
M. Wt: 418.51
InChI Key: WKPITLRHNPGUHD-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzamide core substituted with 3,4-diethoxy groups, linked to a 1,2-thiazinan ring system in the 1,1-dioxo (sulfone) form. The 1,1-dioxothiazinan moiety is a structure of significant interest in pharmaceutical research, as analogs containing this group have demonstrated potent inhibitory activity against various enzymes . Compounds with similar structural features have been investigated as inhibitors for targets such as urease, a key enzyme linked to pathogenic bacteria and certain gastric conditions . Furthermore, the sulfonamide and benzamide functionalities are common pharmacophores found in molecules that act on ion channels; for instance, structurally related N-benzamide analogs have been reported as potent blockers of Kv1.3 ion channels . Researchers can explore this compound as a potential tool molecule or a precursor for developing new therapeutic agents. Its specific research value may include the study of enzyme kinetics, mechanism-of-action studies, and structure-activity relationship (SAR) investigations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-27-19-12-7-16(15-20(19)28-4-2)21(24)22-17-8-10-18(11-9-17)23-13-5-6-14-29(23,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPITLRHNPGUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3,4-diethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name/ID Core Structure Key Functional Groups IR Spectral Features (cm⁻¹) Synthesis Highlights
Target Compound Benzamide 3,4-diethoxy, thiazinan-dioxo S=O (1243–1258) Not explicitly described
Hydrazinecarbothioamides [4–6] Hydrazide-thioamide Phenylsulfonyl, C=S, 2,4-difluorophenyl C=S (1243–1258), C=O (1663–1682) Hydrazide + isothiocyanate
1,2,4-Triazoles [7–9] Triazole-thione Phenylsulfonyl, thione tautomer C=S (1247–1255), NH (3278–3414) Cyclization of [4–6] in NaOH
(E)-4-((2,4-dioxothiazolidin-yl)methyl)-N-phenyl benzamide Benzamide-thiazolidinone Dioxothiazolidin, methylidene C=O (carboxylic acid derivative) Carbodiimide coupling
N-(1,5-Dimethyl-3-oxo-pyrazol-4-yl)acetamide Acetamide-pyrazole Pyrazol, methylsulfanyl C=O (amide), N-H (H-bonding) Single-crystal X-ray analysis

Key Differences and Implications

Thiazinan vs. Thiazolidinone: The target’s six-membered thiazinan-dioxo ring differs from the five-membered dioxothiazolidinone in ’s compounds.

Substituent Effects :

  • The 3,4-diethoxy groups on the benzamide core enhance electron-donating effects compared to halogenated (e.g., 2,4-difluorophenyl in [4–6]) or sulfonyl-substituted analogs. This could increase lipophilicity and membrane permeability .

Spectral Signatures :

  • The absence of C=S (1243–1258 cm⁻¹) in the target distinguishes it from thioamides ([4–6]) and triazole-thiones ([7–9]). Its S=O stretch (1243–1258 cm⁻¹) aligns with sulfonyl-containing analogs .

Conformational and Crystallographic Insights

  • highlights the role of intramolecular hydrogen bonding (e.g., C—H⋯O) in stabilizing acetamide derivatives. For the target compound, similar interactions between the ethoxy oxygen and amide NH could influence conformation and crystal packing .

Research Findings and Implications

  • Electronic Effects : The thiazinan-dioxo group’s electron-withdrawing nature may modulate the benzamide’s acidity, impacting receptor binding compared to electron-rich analogs like diethoxy derivatives.
  • Biological Relevance : Compounds with sulfonyl groups (e.g., [7–9]) often exhibit pesticidal or antimicrobial activity. The target’s structural hybridity (sulfonyl + diethoxy) merits further evaluation for such applications .
  • Synthetic Challenges : The diethoxy and sulfonyl groups may necessitate orthogonal protection strategies during synthesis, as seen in ’s multi-step protocols .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-diethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a thiazinan ring and a sulfonamide group. This compound is part of a broader class of sulfonamide derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 358.47 g/mol
Functional Groups Thiazinan ring, sulfonamide group

The presence of the thiazinan ring and the sulfonamide moiety enhances its potential biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown substantial inhibition against various cancer cell lines:

  • Compound 4g : Inhibited leukemia cell line MOLT-4 by 84.19%.
  • Compound 4p : Demonstrated a 72.11% inhibition rate against CNS cancer cell line SF-295.

These findings suggest that modifications in the thiazolidinone scaffold can lead to promising anticancer agents .

While specific mechanisms for this compound remain largely uncharacterized, related compounds have been shown to inhibit key enzymes or interact with cellular receptors. For example:

  • Inhibition of Enzymes : Compounds similar to this benzamide have been investigated for their ability to inhibit enzymes involved in cancer progression.
  • Cellular Interactions : The ability to interact with cellular receptors may lead to altered signaling pathways that promote apoptosis in cancer cells.

Study 1: Anticancer Activity Assessment

A study evaluated several thiazolidinone derivatives for their anticancer activity against a panel of cancer cell lines. The results indicated that compounds with enhanced lipophilicity and specific substitutions exhibited improved activity against various cancers. The structural modifications in these compounds were crucial for their biological efficacy .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins associated with cancer. These studies suggested that the compound could effectively bind to active sites of enzymes critical for tumor growth and survival .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound Activity Notes
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamideModerate anticancer activitySimilar structure but lower potency
4-(1,1-dioxo-1lambda6-thiazolidin-2-yl)-N-[4-fluoro-3-(trifluoromethyl)]benzamideSignificant anticancer activityEnhanced lipophilicity improves bioactivity

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